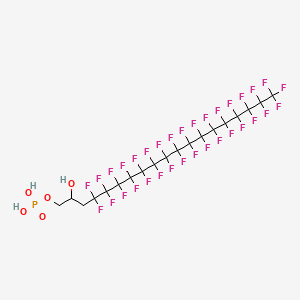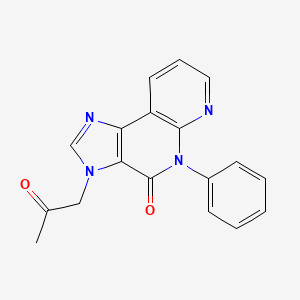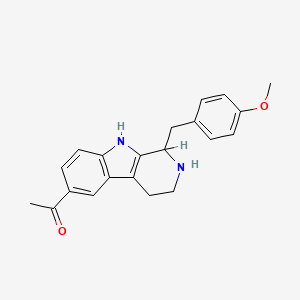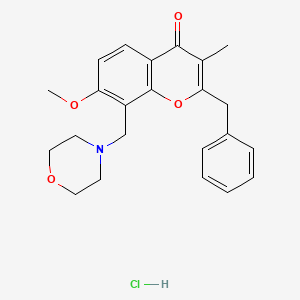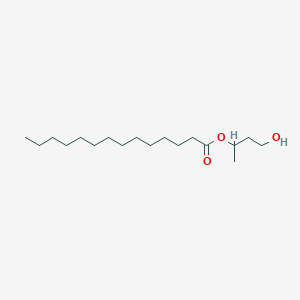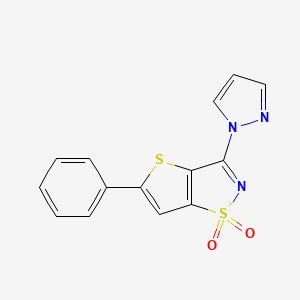
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide is a heterocyclic compound that features a thieno[2,3-d]isothiazole core with a phenyl and pyrazolyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[2,3-d]isothiazole derivative with a phenyl and pyrazolyl group in the presence of oxidizing agents to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxide derivatives, while substitution reactions can introduce different functional groups to the core structure.
Wissenschaftliche Forschungsanwendungen
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds with a similar thiazole ring structure.
Pyrazoles: Compounds containing a pyrazole ring.
Isothiazoles: Compounds with an isothiazole core.
Uniqueness
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide is unique due to its specific combination of functional groups and the presence of the dioxide functionality. This gives it distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
113387-71-6 |
|---|---|
Molekularformel |
C14H9N3O2S2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
5-phenyl-3-pyrazol-1-ylthieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C14H9N3O2S2/c18-21(19)12-9-11(10-5-2-1-3-6-10)20-13(12)14(16-21)17-8-4-7-15-17/h1-9H |
InChI-Schlüssel |
CQEZQMFCTWBKHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NS3(=O)=O)N4C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


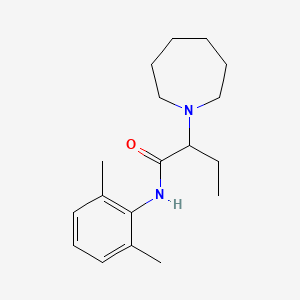
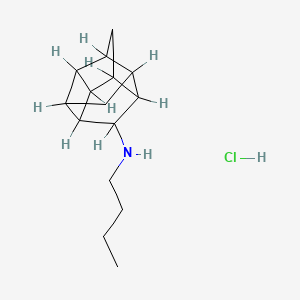

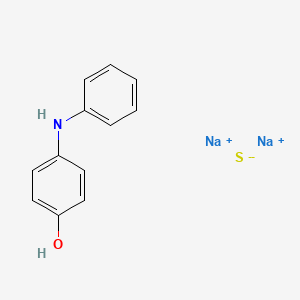

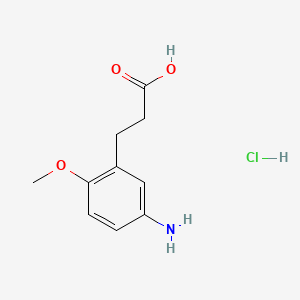
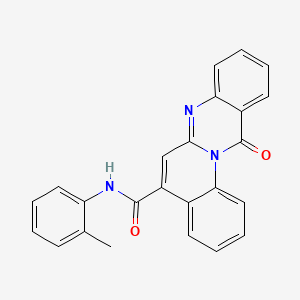
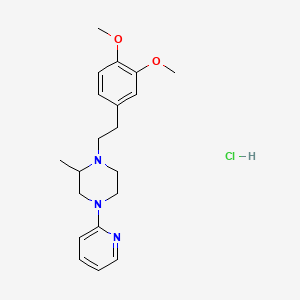
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
